(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one
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Overview
Description
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one is a synthetic organic compound characterized by its complex structure, which includes a benzyloxyphenyl group, a fluorophenyl piperazine moiety, and a propenone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one typically involves a multi-step process:
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Formation of the Benzyloxyphenyl Intermediate: : The initial step involves the preparation of the 4-(benzyloxy)phenyl intermediate. This can be achieved through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Synthesis of the Fluorophenyl Piperazine: : The next step involves the synthesis of the 4-(2-fluorophenyl)piperazine intermediate. This can be accomplished by reacting 2-fluoroaniline with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
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Coupling Reaction: : The final step is the coupling of the two intermediates. This is typically done using a Wittig reaction, where the benzyloxyphenyl intermediate is reacted with the fluorophenyl piperazine intermediate in the presence of a phosphonium ylide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
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Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-chlorophenyl)piperazino]-2-propen-1-one: Similar structure with a chlorine atom instead of a fluorine atom.
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-methylphenyl)piperazino]-2-propen-1-one: Similar structure with a methyl group instead of a fluorine atom.
(E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-nitrophenyl)piperazino]-2-propen-1-one: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (E)-3-[4-(benzyloxy)phenyl]-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure and potential biological activities make it a valuable subject for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and applications.
Properties
IUPAC Name |
(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O2/c27-24-8-4-5-9-25(24)28-16-18-29(19-17-28)26(30)15-12-21-10-13-23(14-11-21)31-20-22-6-2-1-3-7-22/h1-15H,16-20H2/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSIYYCHPQOMEB-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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